3-methyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide
Description
Properties
IUPAC Name |
3-methyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O2S3/c1-6(2)4-8(19)13-11-17-18-12(23-11)21-5-9(20)14-10-16-15-7(3)22-10/h6H,4-5H2,1-3H3,(H,13,17,19)(H,14,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLVVAGHLXNUEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-methyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide is a synthetic compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of two thiadiazole rings and an amide functional group. The molecular formula is , and its IUPAC name reflects its complex arrangement of functional groups. The presence of thiadiazole moieties is significant as they are known to exhibit a range of biological activities.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with 1,3,4-thiadiazole scaffolds demonstrate significant antibacterial and antifungal activities against various pathogens.
| Pathogen | Activity (MIC µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32.6 | |
| Escherichia coli | 47.5 | |
| Candida albicans | Moderate | |
| Aspergillus niger | Significant |
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been well-documented. Studies have shown that these compounds can inhibit cancer cell proliferation by targeting specific pathways involved in cell cycle regulation and apoptosis.
Case Study:
A study investigated the anticancer activity of a related thiadiazole derivative, demonstrating significant cytotoxic effects on various cancer cell lines. The compound induced apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK4 .
Anti-inflammatory Effects
Thiadiazole derivatives have also shown promise in reducing inflammation through various mechanisms, including the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Research Findings:
In a model of acute inflammation, compounds similar to this compound exhibited reduced edema and inflammatory markers compared to control groups .
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes critical for DNA replication and repair in cancer cells.
- Receptor Interaction: It could interact with specific receptors involved in inflammatory responses.
- Reactive Oxygen Species (ROS): The generation of ROS may contribute to its antimicrobial and anticancer effects by inducing oxidative stress in target cells.
Scientific Research Applications
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The incorporation of the thiadiazole ring in the structure of 3-methyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide enhances its potential as an antimicrobial agent. Research indicates that compounds containing thiadiazole exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives of 2-amino-1,3,4-thiadiazole have shown promising antibacterial effects with minimal inhibitory concentrations lower than standard antibiotics such as streptomycin and fluconazole .
Anticancer Properties
The compound's structure suggests potential anticancer applications. Thiadiazole derivatives have been recognized as effective inhibitors of cancer cell proliferation and tumor growth. Studies indicate that certain thiadiazole-based compounds can inhibit specific kinases involved in cancer progression . The mechanism often involves the disruption of cell cycle progression and induction of apoptosis in cancer cells.
Anticonvulsant Effects
Research has highlighted the anticonvulsant properties of thiazole-bearing compounds. The structure of this compound could provide a scaffold for developing new anticonvulsant medications with enhanced efficacy compared to existing treatments .
Pesticidal Activity
Thiadiazole derivatives are also explored for their pesticidal properties. The incorporation of the thiadiazole moiety into agrochemicals can enhance their effectiveness against pests and diseases affecting crops. Compounds similar to this compound have been shown to possess fungicidal and herbicidal activities . This makes them valuable in developing sustainable agricultural practices.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of thiadiazole derivatives. The presence of specific substituents on the thiadiazole ring can significantly influence biological activity. For instance:
| Substituent | Effect on Activity |
|---|---|
| Methyl groups | Enhance lipophilicity and bioavailability |
| Halogen substituents | Increase antimicrobial potency |
| Alkyl chains | Improve solubility and absorption |
Comparison with Similar Compounds
Comparison with Similar 1,3,4-Thiadiazole Derivatives
Table 1: Structural and Functional Comparison
Key Findings
Antimicrobial Potency :
- The target compound’s dual thiadiazole system may enhance membrane permeability compared to single-ring analogs (e.g., 5-(3,5-dinitrophenyl)-thiadiazoles) . However, nitro-substituted derivatives exhibit stronger broad-spectrum activity due to electron-deficient aromatic rings disrupting microbial enzymes .
- Pyrimidine-thiadiazole hybrids show >90% inhibition against fungal pathogens (e.g., C. albicans), outperforming the target compound’s inferred activity .
Biofilm Inhibition :
- Thiadiazoles with alkylthio linkers (e.g., ethylthio in the target compound) demonstrate dose-dependent biofilm modulation . For example, some analogs inhibit E. coli biofilm formation by 40–60% at 50 µg/mL, while others paradoxically activate biofilms at lower concentrations .
Structural Influence on Activity: Butanamide vs. Methyl Groups: The C5-methyl on the thiadiazole ring enhances metabolic stability, as seen in analogs with prolonged half-lives in vitro .
Q & A
Q. How can researchers optimize the synthesis of thiadiazole-based compounds like this molecule to improve yield and purity?
- Methodological Answer : The synthesis of thiadiazole derivatives often involves multi-step reactions with precise stoichiometric control. For example, microwave-assisted synthesis (e.g., 400 MHz NMR monitoring) can reduce reaction times and improve purity by minimizing side products . Key steps include refluxing intermediates with chloroacetyl chloride in triethylamine, followed by recrystallization from ethanol or pet-ether to isolate pure products . TLC monitoring at each step ensures reaction completion, while IR and mass spectrometry validate functional groups and molecular weight .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Structural validation requires a combination of:
- NMR spectroscopy (e.g., ¹H and ¹³C at 400 MHz) to confirm proton environments and carbon backbone .
- X-ray crystallography to resolve bond lengths and angles, particularly for thiadiazole rings and amide linkages (mean C–C bond deviation: 0.007 Å) .
- FTIR to identify characteristic peaks (e.g., C=O at ~1650 cm⁻¹, N–H stretching at ~3300 cm⁻¹) .
- Mass spectrometry (e.g., Waters Micro Mass ZQ 2000) for molecular ion confirmation .
Q. How can researchers screen this compound for biological activity in early-stage studies?
- Methodological Answer : Initial screening should focus on in vitro assays:
- Cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines to evaluate antiproliferative activity .
- Antimicrobial testing using agar diffusion or microdilution methods to assess minimum inhibitory concentrations (MICs) .
- Molecular docking to predict binding affinities with target proteins (e.g., EGFR or tubulin) using software like AutoDock Vina .
Advanced Research Questions
Q. How should researchers address contradictory data in biological activity between structurally similar thiadiazole derivatives?
- Methodological Answer : Contradictions often arise from substituent effects. For example:
- Electron-withdrawing groups (e.g., Cl) on the phenyl ring may enhance cytotoxicity but reduce solubility, complicating dose-response relationships .
- Steric hindrance from bulky substituents (e.g., benzylthio groups) can alter binding modes in enzyme assays .
Mitigate discrepancies by: - Performing dose-escalation studies to distinguish intrinsic activity from solubility limitations.
- Using isothermal titration calorimetry (ITC) to quantify binding thermodynamics and validate docking predictions .
Q. What computational strategies can predict reaction pathways for synthesizing novel analogs of this compound?
Q. How can researchers resolve discrepancies in spectral data during structural characterization?
- Methodological Answer : Discrepancies in NMR or IR spectra may stem from tautomerism or polymorphism. Strategies include:
Q. What experimental designs are recommended for studying the hydrolytic stability of the thiadiazole core in physiological conditions?
- Methodological Answer : Evaluate stability using:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
